molecular formula C18H19N3O3S3 B3299258 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-02-6

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B3299258
CAS RN: 899732-02-6
M. Wt: 421.6 g/mol
InChI Key: MAYXSTSDNDQMCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (based on the “2-methylbenzo[d]thiazol-5-yl” part of the name), a thiophene ring (based on the “thiophen-2-yl” part), and a piperidine ring (based on the “piperidine-4-carboxamide” part) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple ring structures. The benzothiazole and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The piperidine ring is a non-aromatic six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group attached to the piperidine ring might be susceptible to hydrolysis, and the boronic acid group (if present) could potentially participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a carboxamide group might increase the compound’s polarity and influence its solubility in different solvents .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-12-19-15-11-14(4-5-16(15)26-12)20-18(22)13-6-8-21(9-7-13)27(23,24)17-3-2-10-25-17/h2-5,10-11,13H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXSTSDNDQMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 3
N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 4
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N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 6
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N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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